7-Chloro-4-hydroxyquinoline-3-carbonitrile
Overview
Description
7-Chloro-4-hydroxyquinoline-3-carbonitrile is a quinoline derivative characterized by the presence of a chlorine atom at the 7th position, a hydroxyl group at the 4th position, and a cyano group at the 3rd position. Quinolines are heterocyclic aromatic organic compounds with significant applications in medicinal chemistry, agriculture, and materials science due to their diverse biological activities.
Synthetic Routes and Reaction Conditions:
Chlorination and Hydroxylation: The synthesis of this compound typically involves the chlorination of 4-hydroxyquinoline followed by the introduction of the cyano group at the 3rd position. This can be achieved through halogenation reactions using chlorine gas or chlorinating agents like thionyl chloride.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors or batch reactors under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency.
Types of Reactions:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The chlorine atom at the 7th position can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Typical reducing agents include lithium aluminum hydride, hydrogen gas with a catalyst, and sodium borohydride.
Substitution: Nucleophiles such as hydroxide, alkoxide, or amine can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 7-Chloro-4-quinolinecarboxylic acid or 7-Chloro-4-quinolineketone.
Reduction: 7-Chloro-4-hydroxyquinoline-3-amine.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
7-Chloro-4-hydroxyquinoline-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is used in the development of pharmaceuticals targeting various diseases.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Chloro-4-hydroxyquinoline-3-carbonitrile exerts its effects involves interaction with molecular targets such as enzymes, receptors, and DNA. The hydroxyl and cyano groups play crucial roles in binding to these targets, leading to biological responses. The specific pathways involved depend on the biological context and the type of activity being studied.
Comparison with Similar Compounds
4-Hydroxyquinoline
7-Chloroquinoline
3-Cyanopyridine
7-Chloro-4-quinolinecarboxylic acid
Properties
IUPAC Name |
7-chloro-4-oxo-1H-quinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-7-1-2-8-9(3-7)13-5-6(4-12)10(8)14/h1-3,5H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSDUPVFXCHALA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C(C2=O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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